molecular formula C13H14N2O3S B8681302 3-hydroxy-5-[(1-methylethyl)oxy]-N-1,3-thiazol-2-ylbenzamide CAS No. 752242-28-7

3-hydroxy-5-[(1-methylethyl)oxy]-N-1,3-thiazol-2-ylbenzamide

Cat. No.: B8681302
CAS No.: 752242-28-7
M. Wt: 278.33 g/mol
InChI Key: KMGPAEVLMSNBOK-UHFFFAOYSA-N
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Description

3-hydroxy-5-[(1-methylethyl)oxy]-N-1,3-thiazol-2-ylbenzamide is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

752242-28-7

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

3-hydroxy-5-propan-2-yloxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C13H14N2O3S/c1-8(2)18-11-6-9(5-10(16)7-11)12(17)15-13-14-3-4-19-13/h3-8,16H,1-2H3,(H,14,15,17)

InChI Key

KMGPAEVLMSNBOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)O)C(=O)NC2=NC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-[(1-Methylethyl)oxy]-5-[(phenylmethyl)oxy]-N-1,3-thiazol-2-ylbenzamide (11.2 g) was dissolved in trifluoroacetic acid (60 mL) and treated with thioanisole (17.8 mL). The mixture was left to stir at ambient temperature for 18 hours before the trifluoroacetic acid was removed in vacuo. The residues were treated with isohexane (100 mL) and the solid filtered off, before being washed with further isohexane (2×20 mL). The solid was dissolved in ethyl acetate (200 mL) and washed with aqueous saturated sodium hydrogen carbonate solution (100 mL). The organics were washed with water (100 mL) and brine (100 mL), and dried (MgSO4) before evaporation in vacuo to afford a solid which was washed with isohexane (200 mL) and dried in vacuo to give the desired compound (7.18 g). 1H NMR 8 (d6-DMSO): 1.27 (d, 6H), 4.55 (m, 1H), 6.49 (m, 1H), 7.02 (s, 1H), 7.14 (s, 1H), 7.25 (d, 1H), 7.54 (d, 1H), 9.73 (s, 1H), 12.44 (s, 1H). m/z 279 (M+H)+, 277 (M−H)−
Name
3-[(1-Methylethyl)oxy]-5-[(phenylmethyl)oxy]-N-1,3-thiazol-2-ylbenzamide
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
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solvent
Reaction Step One
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17.8 mL
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

After adding 2.45 g (24.5 mmol) of 2-aminothiazole, 3.40 ml (24.5 mmol) of triethylamine and 4.14 g (24.5 mmol) of 2-chloro-1,3-dimethylimidazolinium chloride to a solution of 2.40 g (12.2 mmol) of the obtained carboxylic acid in chloroform (50 ml) while cooling on ice, the mixture was stirred at room temperature for 13 hours. Saturated aqueous ammonium chloride was added to the reaction mixture, extraction was performed with chloroform, and the organic layer was dried and then concentrated under reduced pressure. After adding 10 ml of 4N aqueous sodium hydroxide to a solution of the obtained residue in methanol (40 ml), the mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, and then saturated aqueous ammonium chloride was added, extraction was performed with chloroform, and the organic layer was dried and then concentrated under reduced pressure. The obtained residue was purified by silica gel chromatography (chloroform:methanol=100:1) to obtain 1.81 g of 5-hydroxy-3-isopropoxy-N-thiazol-2-yl-benzamide (yield: 53%) as a white solid.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three

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